2,4,4-Trimethyl-2-pentene

Descripción general

Descripción

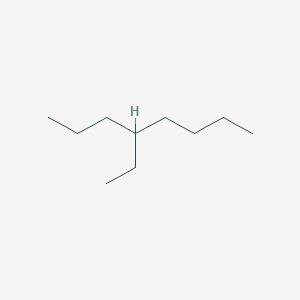

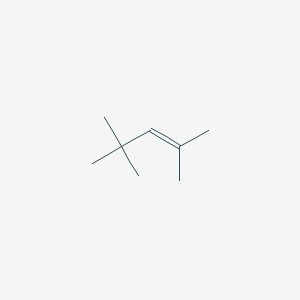

2,4,4-Trimethyl-2-pentene is a hydrocarbon compound that has been the subject of various studies due to its relevance in chemical synthesis and potential applications as a gasoline component. It is an isomer of 2,4,4-trimethyl-1-pentene and is involved in reactions such as isomerization, oxidation, and interactions with radicals like OH and O(3P) .

Synthesis Analysis

The synthesis of this compound has been explored using different catalysts and starting materials. One study demonstrated the preparation of 2,4,4-trimethyl-1-pentene, which can isomerize to this compound, using iso-butyl alcohol as a raw material in the presence of Al2O3 supported Ti(SO4)2, achieving a yield of approximately 80% . Another study focused on the production of 2-methoxy-2,4,4-trimethylpentane, a gasoline oxygenate, by reacting methanol with a mixture of 2,4,4-trimethyl-1-pentene and this compound .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of bulky substituents that can cause steric tension, making the molecule less stable compared to its isomer, 2,4,4-trimethyl-1-pentene . This steric tension is a key factor in the isomerization reaction between the two compounds.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including isomerization, oxidation, and reactions with radicals. The isomerization reaction of 2,4,4-trimethyl-1-pentene to this compound has been studied, revealing that the reaction is endothermic with a reaction enthalpy of 3.51 ± 0.03 kJ mol-1 . The kinetics of H abstraction and addition reactions of this compound by OH radical have been determined, showing that allylic H abstraction is dominant due to lower energy barriers .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been investigated through experimental and kinetic studies. Laminar flame speeds of 2,4,4-trimethyl-1-pentene, which can be related to the properties of its isomer, have been measured, showing that it has a faster laminar flame speed than iso-octane . Additionally, the oxidation of 2,4,4-trimethyl-1-pentene has been studied in a jet-stirred reactor (JSR), providing insights into the reactivity and oxidation mechanisms that could also apply to this compound .

Aplicaciones Científicas De Investigación

Isomerization Reaction Dynamics : The isomerization of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene was examined, revealing that despite general rules for alkene stability, an excess of α-alkene (2,4,4-trimethyl-1-pentene) was present at equilibrium. This was attributed to steric tension in this compound due to bulky substituents, making it less stable. Reaction enthalpy and entropy were also determined (Karinen, Lylykangas, & Krause, 2001).

Oxidation Kinetics : An extensive experimental and kinetic study of 2,4,4-trimethyl-1-pentene oxidation was conducted. The study involved temperature and pressure-dependent rate coefficients and developed a detailed chemical kinetic model, highlighting the importance of H abstraction reactions across a wide temperature range (Yin et al., 2019).

Hydrogenation Kinetics : The kinetics of hydrogenating isooctenes (including this compound) to isooctane on Ni/Al2O3 catalysts were studied, demonstrating that nickel is highly active for these reactions. The study provided insights into the hydrogenation and isomerization processes, and kinetic equations were derived based on experimental data (Lylykangas, Rautanen, & Krause, 2003).

Etherification Reactions : The reactivity of tertiary C8-alkenes, including 2,4,4-trimethyl-1-pentene and this compound, in etherification with methanol was studied. The work provided insights into the varying reactivity of these compounds and their activation energies for ether formation (Karinen & Krause, 1999).

Chemical Kinetic Mechanisms in Combustion : Research on the ignition delay times and laminar flame speeds of 2,4,4-trimethyl-1-pentene, an isomer of this compound, highlighted the effects of pressure, temperature, and fuel concentration on ignition processes. This contributed to understanding the combustion chemistry of such compounds (Hu et al., 2017).

Mecanismo De Acción

Target of Action

2,4,4-Trimethyl-2-pentene is a chemical compound with the formula C8H16 . It is also known as Diisobutylene

Mode of Action

It has been used in studies related to the kinetics of liquid-phase hydrogenation of isooctenes on pd/γ-al2o3 catalyst in a semibatch reactor .

Biochemical Pathways

It has been used in the analysis of butene oligomerate produced over solid and liquid phosphoric acid by GC-MS techniques .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its density changes with temperature . It is also classified as hazardous for the environment, with potential long-term adverse effects in the aquatic environment .

Safety and Hazards

2,4,4-Trimethyl-2-pentene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

2,4,4-trimethylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7(2)6-8(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAVYEUJEMRIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026766 | |

| Record name | 2,4,4-Trimethyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | 2,4,4-Trimethyl-2-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

104.9 °C, 104 °C | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

1.7 °C, 35 °F (2 °C) (OPEN CUP), 1.7 °C o.c. | |

| Record name | 2,4,4-Trimethyl-2-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water; soluble in ethyl ether, benzene, chloroform., Solubility in water: none | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.7218 @ 20 °C/4 °C, Relative density (water = 1): 0.72 | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.8 (AIR= 1), Relative vapor density (air = 1): 3.9 | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

35.9 [mmHg], 35.9 mm Hg @ 25 °C, Vapor pressure, kPa at 38 °C: 11.02 | |

| Record name | 2,4,4-Trimethyl-2-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS RN |

107-40-4 | |

| Record name | 2,4,4-Trimethyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4-Trimethyl-2-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentene, 2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,4-Trimethyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/548R0DU21I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-106.3 °C, -106 °C | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,4,4-Trimethyl-2-pentene?

A1: this compound has the molecular formula C8H16 and a molecular weight of 112.21 g/mol.

Q2: How can I identify this compound using spectroscopy?

A2: this compound can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). [] This method helps determine the chemical composition of complex mixtures by separating and identifying individual components. []

Q3: How does this compound behave in the presence of strong acids?

A3: this compound can undergo oligomerization in the presence of strong acid catalysts like CF3SO3H. [] This reaction yields a mixture of isobutene trimers, pentamers, hexamers, and heptamers. []

Q4: Can zeolites catalyze reactions involving this compound?

A4: Yes, silanol groups on highly crystallized zeolites, like ferrierite and ZSM-5, can donate protons to this compound at low temperatures (below 220 K). [] This reaction leads to the formation of 2,4,4-trimethyl-2-pentoxy groups. []

Q5: Is this compound involved in the production of isooctane?

A5: Yes, this compound is a precursor to isooctane, a high-octane gasoline component. [] It can be produced through the dimerization of 2-methylpropene and subsequently hydrogenated to yield isooctane. []

Q6: What role does this compound play in the production of biofuels?

A6: this compound is a significant component in the production of high-performance α- and β-diisobutylene biofuels. [] Research focuses on understanding its oxidation behavior to improve biofuel properties. []

Q7: What happens to this compound during the thermolysis of poly(N-tert-alkylmaleimide)s?

A7: this compound, alongside 2,4,4-trimethyl-1-pentene, is eliminated during the thermolysis of poly(N-tert-octylmaleimide). [] This process ultimately leads to the formation of high molecular weight polymaleimide. []

Q8: Does this compound affect the polymerization of isobutene?

A8: Yes, this compound acts as a rate poison and a strong transfer agent in the polymerization of isobutene. [] Its steric configuration significantly influences these effects. []

Q9: Have there been any computational studies on the formation of this compound during butene isomerization?

A9: Yes, molecular mechanics calculations have been used to study the formation of this compound as a dimer of isobutene within the pores of FER zeolite during butene isomerization. [] These studies provide insights into the reaction mechanism and coke formation. []

Q10: How does the structure of this compound influence its reactivity with ozone?

A10: The reactivity of this compound with ozone is lower than predicted based on ionization potential. This is attributed to the steric effects of its bulky substituents. [] In general, steric effects play a significant role in the reactivity of alkenes with ozone. []

Q11: What analytical techniques are used to identify and quantify this compound in different matrices?

A11: Various analytical techniques are employed, including:

- Headspace gas chromatography/mass spectrometry (HS-GC/MS): Used to identify and quantify residual this compound in materials like poly(methyl methacrylate) kitchen utensils. []

- Gas Chromatography - Mass Spectrometry (GC-MS): This technique helps identify and quantify this compound in complex mixtures, such as those obtained from the essential oil of Dendrobium moniliforme flowers [] and bio-oil produced from avocado seeds using pyrolysis. []

Q12: What is the atmospheric persistence of this compound?

A12: While the provided research does not explicitly state the atmospheric persistence of this compound, its reactivity with ozone suggests a limited lifespan in the atmosphere. [] The study highlights the importance of understanding the atmospheric fate of alkenes, including their reaction rates with ozone. []

Q13: Are there any alternatives to this compound in specific applications?

A13: Yes, the choice of alternatives depends on the specific application:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)